Dibal-H
Overview
Description
Dibal-H, also known as diisobutylaluminum hydride, is an organoaluminum compound with the chemical formula C8H19Al. It is a colorless liquid that is widely used as a reducing agent in organic synthesis. The compound is known for its ability to selectively reduce esters to aldehydes, making it a valuable reagent in various chemical reactions.
Preparation Methods
Dibal-H can be synthesized through several methods. One common synthetic route involves the reaction of diisobutylaluminum chloride with lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions include low temperatures and the use of anhydrous solvents to ensure the purity of the final product.
In industrial production, diisobutylhydroaluminum is often produced by the reaction of isobutylene with aluminum trichloride, followed by reduction with lithium aluminum hydride. This method allows for large-scale production of the compound, which is essential for its widespread use in various applications.
Chemical Reactions Analysis
Dibal-H undergoes several types of chemical reactions, including reduction, substitution, and complexation. The most notable reaction is the reduction of esters to aldehydes. Unlike lithium aluminum hydride, which reduces esters to primary alcohols, diisobutylhydroaluminum can stop the reduction at the aldehyde stage if the temperature is kept very low .
Common reagents used in reactions with diisobutylhydroaluminum include esters, ketones, and nitriles. The reaction conditions typically involve low temperatures and anhydrous solvents to prevent side reactions. Major products formed from these reactions include aldehydes, alcohols, and amines, depending on the starting material and reaction conditions.
Scientific Research Applications
Dibal-H has a wide range of applications in scientific research. In chemistry, it is used as a reducing agent in the synthesis of various organic compounds. Its ability to selectively reduce esters to aldehydes makes it a valuable reagent in the preparation of complex molecules.
In biology and medicine, diisobutylhydroaluminum is used in the synthesis of pharmaceuticals and other biologically active compounds. Its selective reducing properties allow for the preparation of intermediates that are essential for the development of new drugs.
In industry, diisobutylhydroaluminum is used in the production of fine chemicals and specialty materials. Its ability to reduce a wide range of functional groups makes it a versatile reagent in various industrial processes.
Mechanism of Action
The mechanism of action of diisobutylhydroaluminum involves the transfer of a hydride ion (H-) to the substrate. This hydride transfer is facilitated by the aluminum center, which acts as a Lewis acid, activating the substrate and making it more susceptible to reduction. The molecular targets of diisobutylhydroaluminum include carbonyl compounds, such as esters and ketones, which are reduced to aldehydes and alcohols, respectively.
The pathways involved in the reduction reactions typically include the formation of a tetrahedral intermediate, followed by the elimination of the leaving group and the formation of the final product. The selectivity of diisobutylhydroaluminum in reducing esters to aldehydes is attributed to its bulky isobutyl groups, which sterically hinder further reduction to the alcohol stage.
Comparison with Similar Compounds
Dibal-H can be compared with other similar compounds, such as lithium aluminum hydride and sodium borohydride. While lithium aluminum hydride is a more powerful reducing agent, it lacks the selectivity of diisobutylhydroaluminum in stopping the reduction at the aldehyde stage. Sodium borohydride, on the other hand, is milder and less reactive, making it suitable for the reduction of less reactive substrates.
Other similar compounds include triisobutylaluminum and diethylaluminum hydride, which also serve as reducing agents in organic synthesis. diisobutylhydroaluminum is unique in its ability to selectively reduce esters to aldehydes, making it a valuable reagent in various chemical reactions.
Conclusion
This compound is a versatile and valuable compound in organic synthesis, with a wide range of applications in chemistry, biology, medicine, and industry. Its unique ability to selectively reduce esters to aldehydes makes it an essential reagent in the preparation of complex molecules. The compound’s mechanism of action and comparison with similar compounds highlight its importance and uniqueness in the field of chemical research.
Properties
IUPAC Name |
bis(2-methylpropyl)alumane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Al.H/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWXAPCAJCYGIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[AlH]CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Al | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-15-7 | |
Record name | Diisobutylaluminum hydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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